6-Ethoxyquinoline-4-carboxylic acid
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Overview
Description
6-Ethoxyquinoline-4-carboxylic acid: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, specifically, features an ethoxy group at the 6th position and a carboxylic acid group at the 4th position on the quinoline ring, making it a unique and valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxyquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, where isatins react with ketones under acidic conditions to form quinoline derivatives . Another method includes the condensation of isatins with sodium pyruvate under microwave irradiation, which offers a greener and more efficient synthesis route .
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis due to its advantages in yield, reaction time, and environmental impact. This method involves the use of aromatic benzaldehyde, substituted aniline, and pyruvic acid, catalyzed by p-toluenesulfonic acid under microwave irradiation .
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding quinoline derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic, alkaline, or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or diazomethane (CH2N2) for methyl ester formation.
Major Products:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Quinoline-4-methanol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
6-Ethoxyquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Ethoxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 6-Methoxyquinoline-4-carboxylic acid
- Quinoline-4-carboxylic acid
- 4-Chloro-6-ethoxyquinoline-3-carboxylic acid ethyl ester
Comparison:
- 6-Ethoxyquinoline-4-carboxylic acid vs6-Methoxyquinoline-4-carboxylic acid : The ethoxy group provides different steric and electronic properties compared to the methoxy group, potentially leading to different biological activities and reactivities .
- This compound vsQuinoline-4-carboxylic acid : The presence of the ethoxy group at the 6th position enhances the compound’s solubility and reactivity compared to the unsubstituted quinoline-4-carboxylic acid .
- This compound vs4-Chloro-6-ethoxyquinoline-3-carboxylic acid ethyl ester : The chloro and ethyl ester groups introduce additional functional diversity, making the latter compound suitable for different applications .
Biological Activity
6-Ethoxyquinoline-4-carboxylic acid is a derivative of quinoline, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a quinoline ring substituted with an ethoxy group at the 6-position and a carboxylic acid at the 4-position. This structural configuration is significant for its biological interactions.
Biological Activities
1. Antimicrobial Activity
Research has demonstrated that quinoline derivatives, including this compound, exhibit antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, suggesting that modifications to the quinoline structure can enhance its antibacterial activity. The minimum inhibitory concentration (MIC) values for several derivatives were evaluated, revealing that certain substitutions significantly improve efficacy against pathogens such as Mycobacterium tuberculosis .
2. Anticancer Properties
Quinoline derivatives are also recognized for their anticancer potential. This compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including those resistant to conventional therapies. The mechanism involves the activation of apoptotic pathways and inhibition of cell signaling related to tumor growth .
3. Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor, particularly against fibroblast activation protein (FAP). FAP is implicated in tumor progression and metastasis. Research indicates that quinoline-based compounds can effectively inhibit FAP activity, thereby potentially reducing tumor invasiveness and enhancing the efficacy of chemotherapeutic agents .
Case Studies
Several case studies have investigated the biological activities of this compound:
-
Case Study 1: Antimicrobial Efficacy
A series of experiments tested the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 25 µg/mL, supporting its potential use as an antimicrobial agent . -
Case Study 2: Anticancer Activity
In a study involving human gastric carcinoma cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity. The compound was found to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Data Tables
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Cellular Targets : The compound binds to specific proteins involved in cell signaling pathways, modulating their activity and leading to altered cellular responses.
- Induction of Apoptosis : It activates apoptotic pathways through mitochondrial dysfunction and ROS accumulation, contributing to its anticancer effects.
- Inhibition of Enzymatic Activity : By targeting enzymes such as FAP, it interferes with processes critical for tumor growth and metastasis.
Properties
CAS No. |
525-39-3 |
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Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
6-ethoxyquinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-16-8-3-4-11-10(7-8)9(12(14)15)5-6-13-11/h3-7H,2H2,1H3,(H,14,15) |
InChI Key |
SUCSQKWIHAXNTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=CN=C2C=C1)C(=O)O |
Origin of Product |
United States |
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